molecular formula C10H9N3O3 B8570340 3-Amino-6-(furan-3-yl)-pyrazine-2-carboxylic acid methyl ester

3-Amino-6-(furan-3-yl)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8570340
M. Wt: 219.20 g/mol
InChI Key: DHNLCYIDTNNEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-(furan-3-yl)-pyrazine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-6-(furan-3-yl)-pyrazine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-(furan-3-yl)-pyrazine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

methyl 3-amino-6-(furan-3-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-15-10(14)8-9(11)12-4-7(13-8)6-2-3-16-5-6/h2-5H,1H3,(H2,11,12)

InChI Key

DHNLCYIDTNNEJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C2=COC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Step 8-iv) Methyl 3-amino-6-bromopyrazine-2-carboxylate (700 mg, 3 mmol) was dissolved in dioxane (4 mL) with 3-furan boronic acid (0.36 g, 3.2 mmol), potassium acetate (980 mg 10 mmol) and tetrakispalladium triphenylphosphine (200 mg, 0.17 mmol) in a microwave vessel. Nitrogen was bubbled through for 5 minutes, followed by sealing the vessel and microirradiating the mixture for 20 minutes at 170° C. The reaction mixture was diluted with ethyl acetate/saturated sodium bicarbonate, dried over sodium sulfate, and concentrated to give a solid, which was purified by silica gel column chromatography (0 to 70% EtOAc/hexanes) to give methyl 3-amino-6-(furan-3-yl)pyrazine-2-carboxylate as a solid. This methyl ester was dissolved in THF/MeOH and an aqueous solution of LiOH hydrate (150 mg, 3.6 mmol) was added. The reaction mixture was stirred for 1 hour at room temperature, concentrated to half the volume, and diluted with ethyl acetate/10% aqueous citric acid solution. The organic layer was washed with brine, dried, and concentrated in vacuo to yield 3-amino-6-(furan-3-yl)pyrazine-2-carboxylic acid as a solid (0.46 g, 2.3 mmol, 77% overall yield).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of palladium (II) acetate (145 mg, 0.65 mmol) and 1,1′-bis(diphenylphosphino)-ferrocene (493 mg, 0.86 mmol) in DMF (70 ml) was stirred at 50° C. for 15 minutes and cooled to r.t. The mixture was evacuated and vented with argon. 3-Amino-6-bromopyrazine-2-carboxylic acid methyl ester (5.0 g, 21.5 mmol), furan-3-yl-boronic acid (2.79 g, 23.7 mmol) and triethylamine (4.51 ml, 32.3 mmol) were added and the reaction mixture was stirred at 90° C. for 16 h. The solvent was evaporated and the product was obtained after purification by silica gel chromatography using a heptane/ethyl acetate gradient as yellow solid (2.92 g, 61.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
4.51 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
145 mg
Type
catalyst
Reaction Step Two
Quantity
493 mg
Type
catalyst
Reaction Step Two

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